molecular formula C18H23BrN2O3 B13002932 tert-Butyl 3-(6-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate

tert-Butyl 3-(6-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate

Cat. No.: B13002932
M. Wt: 395.3 g/mol
InChI Key: PTIOBJPMYQSBSA-UHFFFAOYSA-N
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Description

tert-Butyl 3-(6-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C18H23BrN2O3 It is a derivative of piperidine and isoindoline, featuring a tert-butyl ester group and a brominated isoindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(6-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindolinone Core: The isoindolinone core can be synthesized by the reaction of phthalic anhydride with an amine, followed by bromination to introduce the bromo group.

    Piperidine Derivatization: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the brominated isoindolinone.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(6-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the isoindolinone moiety can be reduced to form alcohols or amines.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide or thiols, typically in the presence of a base such as sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the bromine atom.

    Reduction: Products include alcohols or amines derived from the reduction of the carbonyl group.

    Oxidation: Products include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(6-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound may be explored for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development studies.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its reactivity and functional group compatibility make it a versatile building block.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(6-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate would depend on its specific application. In a pharmacological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated isoindolinone moiety could play a role in binding to these targets, while the piperidine ring may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate
  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-(6-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate is unique due to the combination of its brominated isoindolinone and piperidine moieties. This structural arrangement provides distinct reactivity and potential biological activity compared to other similar compounds. The presence of the tert-butyl ester group further enhances its stability and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H23BrN2O3

Molecular Weight

395.3 g/mol

IUPAC Name

tert-butyl 3-(5-bromo-3-oxo-1H-isoindol-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C18H23BrN2O3/c1-18(2,3)24-17(23)20-8-4-5-14(11-20)21-10-12-6-7-13(19)9-15(12)16(21)22/h6-7,9,14H,4-5,8,10-11H2,1-3H3

InChI Key

PTIOBJPMYQSBSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2CC3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

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